molecular formula C9H10F3NO B1265909 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol CAS No. 21172-28-1

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol

Cat. No. B1265909
CAS RN: 21172-28-1
M. Wt: 205.18 g/mol
InChI Key: RRBRWAPWPGAJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol involves various strategies. A notable method includes the enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, achieved through asymmetric reduction catalyzed by specific biocatalysts in the presence of isopropanol as a co-substrate. This process highlights the efficiency and selectivity achievable in synthesizing such compounds (Ouyang et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, has been elucidated through techniques like X-ray diffraction, demonstrating complex formations and hydrogen bond interactions pivotal for understanding the chemical behavior and reactivity of these molecules (Percino et al., 2015).

Chemical Reactions and Properties

The chemical properties of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol and its derivatives encompass a broad spectrum of reactions. For instance, the coordination chemistry of mercury-containing compounds with ethanol and other donors reveals the complex's structural characteristics and the role of substituents in influencing reaction pathways (Tikhonova et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and phase behavior, significantly impact the application and handling of such compounds. While specific studies on 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol were not identified, the analysis of related compounds provides insight into methodologies for determining these critical parameters.

Chemical Properties Analysis

The chemical properties, such as reactivity with different functional groups, stability under various conditions, and the potential for further functionalization, are crucial. Studies on similar compounds, like the reductive β-elimination of 2-(phenylthio)ethanols to form terminal olefins, showcase the diverse reactivity and applications of these molecules in synthesis and industry (Watanabe et al., 1975).

Scientific Research Applications

1. Pharmaceutical Intermediate Synthesis

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol serves as a key chiral intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of aprepitant, a medication used in chemotherapy-induced nausea and vomiting. A study highlighted the use of Burkholderia cenocepacia as a catalyst for efficient stereoselective reduction, producing chiral alcohols like 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol, which are valuable in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).

2. Beta-Adrenoceptor Blocking Properties

Derivatives of 1-phenyl-2-[[(substituted amido)alkyl]amino]ethanols, closely related to 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol, have been investigated for their beta-adrenergic blocking properties. These compounds displayed significant potency and beta-1 cardioselectivity, indicating potential applications in cardiovascular therapeutics (Large & Smith, 1980).

3. Antibacterial Activity

Studies have shown that derivatives of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol exhibit antibacterial properties. For instance, certain 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, synthesized using 1,1,1-trifluoromethyl-3-cyano-3-phenylpropanone, displayed antibacterial activity comparable to commercial antibiotics (Kumar, Aggarwal, Tyagi, & Singh, 2005).

4. Application in Optical Power Limiting

Azo doped polymer thin films, incorporating compounds like 2-[ethyl-(4-trifluoromethyl-phenylazo-phenyl)-amino]-ethanol, have shown promise in optical power limiting applications. These films exhibited significant nonlinear absorption due to two-photon absorption processes, highlighting their potential in protecting sensitive optical components or human eyes from intense light sources (Rajashekar, Limbu, Aditya, Rao, & Sai, 2013).

5. Enantioselective Catalysis

The compound has been applied in enantioselective catalysis, a crucial process in asymmetric synthesis. For example, novel catalysts derived from 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol have been used for enantioselective hydrogenation reactions, producing high-purity chiral intermediates for drug development and other applications (Enamullah, 2010).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-1-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBRWAPWPGAJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943504
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol

CAS RN

21172-28-1
Record name α-(Aminomethyl)-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21172-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-aminomethyl-m-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021172281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol
Reactant of Route 3
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol
Reactant of Route 4
Reactant of Route 4
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol
Reactant of Route 5
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol
Reactant of Route 6
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol

Citations

For This Compound
1
Citations
Z Li, AC Ortega-Vilain, GS Patil, DL Chu… - Journal of medicinal …, 1996 - ACS Publications
A series of new dipeptidyl α-keto amides of the general structure R 1 -l-Leu-d,l-AA-CONH-R 2 were synthesized and evaluated as inhibitors for the cysteine proteases calpain I, calpain II…
Number of citations: 195 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.